![molecular formula C7H2ClF3N2 B14046302 5-Chloro-6-(trifluoromethyl)nicotinonitrile](/img/structure/B14046302.png)
5-Chloro-6-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Chloro-6-(trifluoromethyl)nicotinonitrile involves several steps. One common method includes the reaction of 6-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile with appropriate reagents under controlled conditions . The reaction conditions often involve the use of inert gases like nitrogen or argon and temperatures maintained at 2-8°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
5-Chloro-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-(trifluoromethyl)nicotinonitrile is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Research involving this compound often focuses on its potential biological activities and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The pathways and targets can vary depending on the application, but it generally affects biochemical pathways related to its chemical structure .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-6-(trifluoromethyl)nicotinonitrile can be compared with similar compounds such as:
6-(Trifluoromethyl)nicotinonitrile: Similar in structure but lacks the chlorine atom.
2-Chloro-6-(trifluoromethyl)nicotinonitrile: Another variant with a different position of the chlorine atom.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications.
Eigenschaften
Molekularformel |
C7H2ClF3N2 |
---|---|
Molekulargewicht |
206.55 g/mol |
IUPAC-Name |
5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H |
InChI-Schlüssel |
KGYKJFBUFJRVKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.